molecular formula C17H18OS B3022299 3'-Methyl-2-(4-thiomethylphenyl)propiophenone CAS No. 898780-77-3

3'-Methyl-2-(4-thiomethylphenyl)propiophenone

Cat. No.: B3022299
CAS No.: 898780-77-3
M. Wt: 270.4 g/mol
InChI Key: HZSMEWFOSVEYHX-UHFFFAOYSA-N
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Description

3'-Methyl-2-(4-thiomethylphenyl)propiophenone is a propiophenone derivative featuring a methyl group at the 3'-position of the aromatic ring and a thiomethylphenyl (SCH₃-substituted phenyl) group at the 2-position. Propiophenone derivatives are widely studied for their roles in organic synthesis, particularly in α-functionalization reactions (e.g., selenation, sulfurization) and as intermediates in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

1-(3-methylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS/c1-13-4-3-5-15(12-13)17(18)11-8-14-6-9-16(19-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSMEWFOSVEYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644359
Record name 1-(3-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-77-3
Record name 1-Propanone, 1-(3-methylphenyl)-3-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’-Methyl-2-(4-thiomethylphenyl)propiophenone typically involves the reaction of 4-methylthiobenzaldehyde with propiophenone under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through an aldol condensation mechanism. The product is then purified using recrystallization techniques.

Chemical Reactions Analysis

3’-Methyl-2-(4-thiomethylphenyl)propiophenone undergoes several types of chemical reactions, including:

Scientific Research Applications

3’-Methyl-2-(4-thiomethylphenyl)propiophenone has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Methyl-2-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and similarities between 3'-methyl-2-(4-thiomethylphenyl)propiophenone and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3'-CH₃; 2-(4-SCH₃-C₆H₄) C₁₇H₁₈OS 286.39 Not explicitly reported; inferred synthetic utility from analogs N/A
2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone 2',3'-Cl; 3-(4-SCH₃-C₆H₄) C₁₆H₁₄Cl₂OS 325.25 High stability; used in material science
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone 3'-Cl; 5'-F; 3-(4-SCH₃-C₆H₄) C₁₆H₁₄ClFOS 308.80 Potential bioactive intermediate
3-(4-Methoxyphenyl)-2'-methylpropiophenone 2'-CH₃; 3-(4-OCH₃-C₆H₄) C₁₇H₁₈O₂ 254.33 Enhanced solubility due to OCH₃ group

Key Observations:

Substituent Effects on Reactivity: The thiomethyl (SCH₃) group in this compound and its dichloro/fluoro analogs may enhance sulfur-mediated reactivity, such as participation in nucleophilic substitutions or radical reactions. This contrasts with the methoxy (OCH₃) group in 3-(4-methoxyphenyl)-2'-methylpropiophenone, which improves solubility but reduces electrophilicity . Chloro and fluoro substituents (e.g., in 2',3'-dichloro and 3'-chloro-5'-fluoro analogs) increase molecular polarity and stability, making these compounds suitable for high-temperature reactions or halogen-bonding applications .

Synthetic Pathways: Propiophenone derivatives are commonly synthesized via α-functionalization. For example, demonstrates that propiophenone undergoes α-phenylselenation with diphenyl diselenide under cesium carbonate catalysis, yielding α-selenylated products . highlights the reaction of propiophenone with sulfur and morpholine to form β-morpholinopropiophenone and benzoylthioacetomorpholide, suggesting that this compound could be synthesized via similar sulfurization protocols .

Biological and Material Applications: Thiomethyl-substituted compounds are less explored in biological contexts compared to methoxy or hydroxy analogs. However, notes that methoxy-substituted phenylphenalenones exhibit antibiotic properties, implying that thiomethyl derivatives might also interact with biological targets, albeit with altered pharmacokinetics due to sulfur's lipophilicity . Dichloro-thiomethyl derivatives (e.g., 2',3'-dichloro-3-(4-thiomethylphenyl)propiophenone) are prioritized in material science for their thermal stability and resistance to degradation .

Biological Activity

3'-Methyl-2-(4-thiomethylphenyl)propiophenone is a synthetic organic compound belonging to the class of aryl ketones. Its unique structural features, including a methyl and thiomethyl group, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18OSC_{17}H_{18}OS. The presence of both a methyl and a thiomethyl group in its structure enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC17H18OSC_{17}H_{18}OS
Molecular Weight286.39 g/mol
Functional GroupsKetone, Thiomethyl
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to enzyme inhibition or modulation of receptor activity.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Binding: It may bind to specific receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity:
    • Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that this compound may also inhibit the growth of certain bacteria and fungi.
  • Anticancer Potential:
    • Preliminary research indicates potential anticancer properties, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth.
  • Anti-inflammatory Effects:
    • The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Anticancer Activity: A study published in Journal of Medicinal Chemistry explored the anticancer effects of structurally similar aryl ketones. Results indicated that these compounds could induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Antimicrobial Efficacy: Research published in Applied Microbiology demonstrated that similar thiomethyl-substituted compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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